molecular formula C25H25N5O4 B2454406 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021095-41-9

5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2454406
CAS RN: 1021095-41-9
M. Wt: 459.506
InChI Key: BSJFEEIVPKOCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and the classes of compounds it belongs to. It contains a furan ring, a piperazine ring, and a pyrido[2,3-d]pyrimidin-5-one moiety .

Scientific Research Applications

Synthesis and Structural Studies

  • Aminomethylation Reactions: The compound is related to pyrimidine derivatives which can undergo aminomethylation reactions. Such reactions are essential in the synthesis of 5-aminomethylsubstituted pyrimidine derivatives, showcasing the compound's potential in forming structurally diverse molecules (Meshcheryakova, Kataev, & Munasipova, 2014).
  • Theoretical Studies on Structure and Electronic Properties: Theoretical calculations have been performed on similar pyrimidine derivatives to understand their structural and electronic properties. This indicates that the compound could be a subject of computational chemistry for insights into its properties (Essa & Jalbout, 2008).

Pharmacological Applications

  • Design and Synthesis for Pharmacological Evaluation: Similar derivatives have been synthesized and evaluated for their pharmacological properties, such as antidepressant and antianxiety activities. This suggests potential medicinal applications of the compound (Kumar et al., 2017).
  • Herbicidal Activity: Some pyrido[2,3-d]pyrimidine derivatives have been found to inhibit protoporphyrinogen oxidase, indicating their potential as herbicides. This implies the compound's possible application in agricultural chemistry (Wang et al., 2017).

Material Science and Chemical Properties

  • Synthesis of Heterocyclic Compounds: The compound is structurally related to heterocyclic compounds which have been synthesized under various conditions, reflecting its potential in material science for creating novel materials (Ashraf et al., 2019).
  • Antimicrobial Activity: Similar compounds have shown antimicrobial activity, indicating that the compound might be explored for antimicrobial properties (Kolisnyk et al., 2014).

Mechanism of Action

properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methyl-3-[(2-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-17-6-3-4-7-18(17)16-30-24(32)21-19(9-10-26-22(21)27(2)25(30)33)28-11-13-29(14-12-28)23(31)20-8-5-15-34-20/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJFEEIVPKOCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(C=CN=C3N(C2=O)C)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.